molecular formula C21H16ClN3OS B4274506 7-chloro-8-methyl-2-(pyridin-3-yl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide CAS No. 669705-06-0

7-chloro-8-methyl-2-(pyridin-3-yl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide

Cat. No.: B4274506
CAS No.: 669705-06-0
M. Wt: 393.9 g/mol
InChI Key: RUKSIGHMTAAVOE-UHFFFAOYSA-N
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Description

7-chloro-8-methyl-2-(pyridin-3-yl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinolinecarboxamide family. This compound is characterized by its complex structure, which includes a quinoline core, a pyridine ring, and a thiophene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-8-methyl-2-(pyridin-3-yl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents like phosphorus pentachloride or thionyl chloride.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with the chlorinated quinoline core.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine, such as 2-thienylmethylamine, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline core, leading to the formation of corresponding quinolinecarboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under thermal conditions.

Major Products

    Oxidation: Quinolinecarboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Preliminary studies suggest potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-chloro-8-methyl-2-(pyridin-3-yl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide: Lacks the thiophene moiety, which may affect its biological activity.

    8-methyl-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide: Lacks the chlorine atom, potentially altering its reactivity and interactions.

    7-chloro-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide: Lacks the methyl group, which may influence its chemical properties.

Uniqueness

The presence of both the chlorine atom and the thiophene moiety in 7-chloro-8-methyl-2-(pyridin-3-yl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity. This unique combination of functional groups may contribute to its diverse applications and effectiveness in various scientific research areas.

Properties

IUPAC Name

7-chloro-8-methyl-2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3OS/c1-13-18(22)7-6-16-17(21(26)24-12-15-5-3-9-27-15)10-19(25-20(13)16)14-4-2-8-23-11-14/h2-11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKSIGHMTAAVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)NCC3=CC=CS3)C4=CN=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801142100
Record name 7-Chloro-8-methyl-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669705-06-0
Record name 7-Chloro-8-methyl-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669705-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-8-methyl-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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